molecular formula C14H32O4Si B12524272 Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol CAS No. 653564-21-7

Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol

Cat. No.: B12524272
CAS No.: 653564-21-7
M. Wt: 292.49 g/mol
InChI Key: VXFGPCKUUPTAFY-UHFFFAOYSA-N
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Description

Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol is a chemical compound with the molecular formula C14H32O4Si and a molecular weight of 292.487 g/mol . This compound is known for its unique structure, which includes a tert-butyl(dimethyl)silyl group attached to a hexanol backbone. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol typically involves the protection of hexanol with a tert-butyl(dimethyl)silyl group. This can be achieved using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol involves the interaction of its functional groups with various molecular targets. The silyl ether group provides stability and protection to the hydroxyl group, allowing for selective reactions to occur. The molecular pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 6-(tert-butyldimethylsilyloxy)hexyl acetate
  • 1-Hexanol,6-[(1,1-dimethylethyl)dimethylsilyl]oxy-,acetate
  • 2-(tert-Butyldimethylsiloxy)ethanol

Uniqueness

Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol is unique due to its specific combination of functional groups, which provide both stability and reactivity. This makes it a valuable compound in various synthetic and industrial applications .

Properties

CAS No.

653564-21-7

Molecular Formula

C14H32O4Si

Molecular Weight

292.49 g/mol

IUPAC Name

acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol

InChI

InChI=1S/C12H28O2Si.C2H4O2/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13;1-2(3)4/h13H,6-11H2,1-5H3;1H3,(H,3,4)

InChI Key

VXFGPCKUUPTAFY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)[Si](C)(C)OCCCCCCO

Origin of Product

United States

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